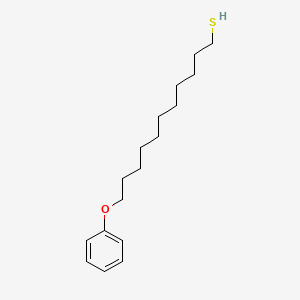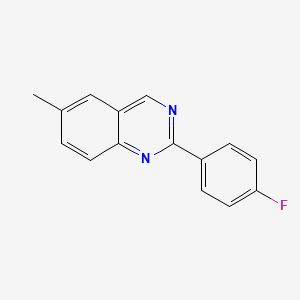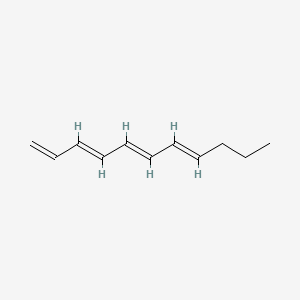
1,3,5,7-Undecatetraene, (3E,5E,7E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5,7-Undecatetraene, (3E,5E,7E)- is an organic compound with the molecular formula C11H16. It is a linear polyene with four conjugated double bonds, making it a member of the polyene family. This compound is known for its unique chemical structure and properties, which make it an interesting subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-Undecatetraene, (3E,5E,7E)- typically involves the use of alkyne and alkene precursors. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired polyene. The reaction conditions often require a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 1,3,5,7-Undecatetraene, (3E,5E,7E)- may involve large-scale Wittig reactions or other olefination techniques. The choice of method depends on the desired yield, purity, and cost-effectiveness. Catalytic processes using transition metals such as palladium or nickel may also be employed to facilitate the formation of the conjugated polyene system .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5,7-Undecatetraene, (3E,5E,7E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the double bonds can lead to the formation of saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds, leading to the formation of substituted polyenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel catalysts.
Substitution: Reagents such as halogens (Br2, Cl2) and nucleophiles (Grignard reagents, organolithium compounds) are commonly used.
Major Products Formed
Oxidation: Epoxides, diols, and other oxygenated compounds.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated polyenes, organometallic derivatives.
Aplicaciones Científicas De Investigación
1,3,5,7-Undecatetraene, (3E,5E,7E)- has several applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1,3,5,7-Undecatetraene, (3E,5E,7E)- involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to the formation of reactive intermediates, such as radicals or carbocations, which can further react with other molecules. The compound’s ability to undergo various chemical transformations makes it a versatile tool in synthetic chemistry and materials science .
Comparación Con Compuestos Similares
1,3,5,7-Undecatetraene, (3E,5E,7E)- can be compared with other similar polyenes, such as:
1,3,5,8-Undecatetraene: Another polyene with a similar structure but different double bond positions.
1,3,5,7-Decatetraene: A shorter polyene with one less carbon atom.
1,3,5,7-Dodecatetraene: A longer polyene with one more carbon atom.
These compounds share similar chemical properties but differ in their reactivity and applications due to variations in their molecular structure.
Propiedades
Número CAS |
90500-51-9 |
|---|---|
Fórmula molecular |
C11H16 |
Peso molecular |
148.24 g/mol |
Nombre IUPAC |
(3E,5E,7E)-undeca-1,3,5,7-tetraene |
InChI |
InChI=1S/C11H16/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7-11H,1,4,6H2,2H3/b7-5+,10-8+,11-9+ |
Clave InChI |
IQQBFWHNQBNSSQ-HJHGIKLDSA-N |
SMILES isomérico |
CCC/C=C/C=C/C=C/C=C |
SMILES canónico |
CCCC=CC=CC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




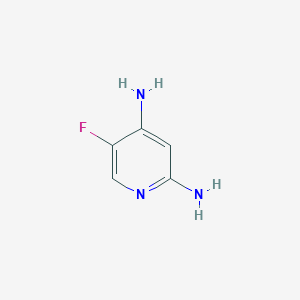
![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B14131720.png)
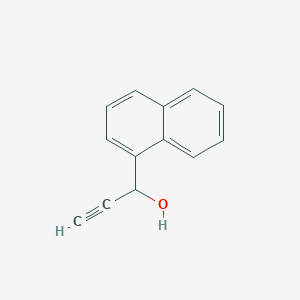
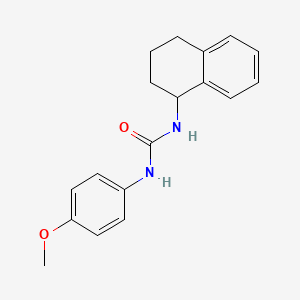
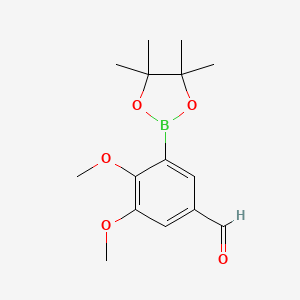
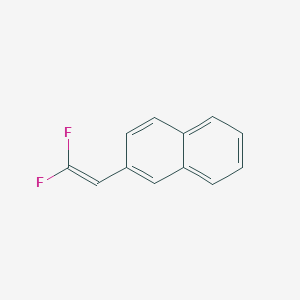
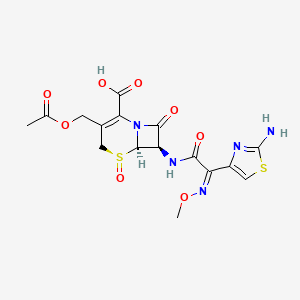

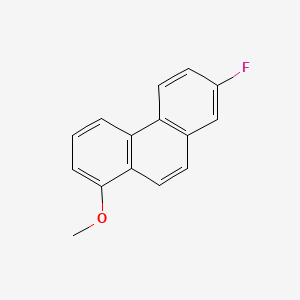
![3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14131759.png)
